molecular formula C7H14ClNO B13904118 exo-8-Oxabicyclo[3.2.1]octan-3-amine hydrochloride

exo-8-Oxabicyclo[3.2.1]octan-3-amine hydrochloride

Cat. No.: B13904118
M. Wt: 163.64 g/mol
InChI Key: DOOCDSPTSKSVLB-FXFNDYDPSA-N
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Description

Exo-8-Oxabicyclo[3.2.1]octan-3-amine hydrochloride: is a bicyclic amine compound with the molecular formula C7H14ClNO. This compound is characterized by its unique bicyclic structure, which includes an oxygen atom in the ring system. It is often used in various chemical and pharmaceutical research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of exo-8-Oxabicyclo[3.2.1]octan-3-amine hydrochloride can be achieved through several methods. One notable method involves the tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization of allylic silylethers. This reaction is promoted by T+BF4− (tempo oxoammonium tetrafluoroborate) and ZnBr2, allowing for the efficient construction of the 8-oxabicyclo[3.2.1]octane scaffold .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the synthetic routes mentioned above for large-scale production. This includes scaling up the reaction conditions and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: Exo-8-Oxabicyclo[3.2.1]octan-3-amine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the amine and oxygen functionalities in the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as tempo oxoammonium tetrafluoroborate (T+BF4−) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions can produce amine derivatives.

Scientific Research Applications

Exo-8-Oxabicyclo[3.2.1]octan-3-amine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of exo-8-Oxabicyclo[3.2.1]octan-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain biological receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

    8-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but contains a nitrogen atom instead of an oxygen atom.

    8-Oxabicyclo[3.2.1]octane: Lacks the amine group present in exo-8-Oxabicyclo[3.2.1]octan-3-amine hydrochloride.

Uniqueness: this compound is unique due to the presence of both an oxygen atom in the bicyclic ring and an amine group. This combination of functionalities provides distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

exo-8-Oxabicyclo[3.2.1]octan-3-amine hydrochloride is a bicyclic compound notable for its unique structural properties and potential biological activities. This compound, characterized by the presence of an amine functional group within an oxabicyclo framework, has garnered attention for its possible neuroprotective effects and interactions with neurotransmitter systems.

  • Molecular Formula : C7_7H13_{13}ClN\O
  • Molecular Weight : Approximately 175.65 g/mol
  • Structure : The compound features a bicyclic structure with an oxygen atom integrated into the ring system, enhancing its reactivity and solubility in various solvents, which is critical for biological applications.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the context of neurological health.

Neuroprotective Potential

Preliminary studies suggest that this compound may serve as a neuroprotective agent, potentially influencing synaptic transmission and neuronal health. Its structural similarity to natural compounds involved in neurotransmission suggests it could interact with various neurotransmitter systems, making it a candidate for further investigation in treating neurological disorders such as anxiety and depression.

Interaction with Neurotransmitter Systems

The compound's interaction with neurotransmitter receptors has been a focal point of research. It appears to modulate receptor activity, which may lead to therapeutic effects in conditions characterized by altered neurotransmission. For instance, studies have shown that this compound can inhibit the dopamine transporter (DAT), suggesting potential applications in treating dopamine-related disorders .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • Binding Affinity Studies : Research has demonstrated that derivatives of bicyclic compounds similar to exo-8-oxabicyclo[3.2.1]octan-3-amine show substantial binding potency at DAT and selectivity against serotonin transporter inhibition (SERT). The affinities (IC50_{50}) for these compounds were determined through competition studies using radiolabeled ligands .
  • Neurotransmitter Modulation : The compound has been shown to influence monoamine uptake systems, which are critical in mood regulation and cognitive function. This modulation suggests that this compound may possess antidepressant-like properties, warranting further exploration into its mechanisms of action and therapeutic potential .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Features
8-Oxabicyclo[3.2.1]octane C6_6H10_{10}OLacks amine functionality; primarily used in synthesis
Bicyclo[3.2.1]octan-2-one C6_6H10_{10}OContains a ketone group; different biological activity
1-Amino-2,5-dimethylpyrrolidine C7_7H13_{13}NLinear structure; exhibits distinct pharmacological effects

The presence of both an amine group and a bicyclic structure in this compound likely contributes to its unique biological profile, differentiating it from other similar compounds.

Properties

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

(1R,5S)-8-oxabicyclo[3.2.1]octan-3-amine;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c8-5-3-6-1-2-7(4-5)9-6;/h5-7H,1-4,8H2;1H/t5?,6-,7+;

InChI Key

DOOCDSPTSKSVLB-FXFNDYDPSA-N

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1O2)N.Cl

Canonical SMILES

C1CC2CC(CC1O2)N.Cl

Origin of Product

United States

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